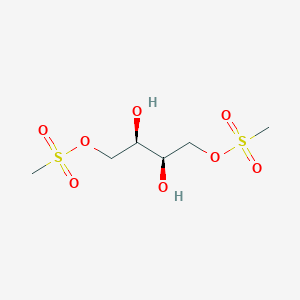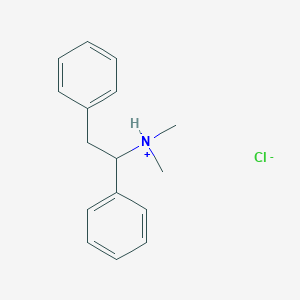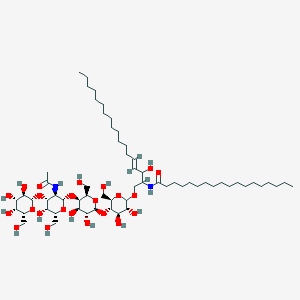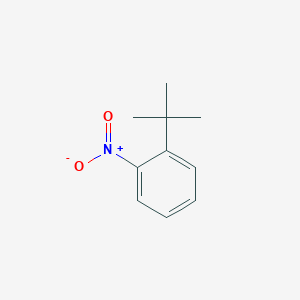
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester, commonly known as trifluoroacetic anhydride (TFAA), is a colorless and volatile liquid that is widely used in organic synthesis as an acylating agent. TFAA is a highly reactive and efficient reagent that can acylate a wide range of compounds, including alcohols, amines, and carboxylic acids.
Mecanismo De Acción
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester reacts with a variety of functional groups, including alcohols, amines, and carboxylic acids, to form acyl derivatives. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the nucleophile to form the acyl derivative. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Efectos Bioquímicos Y Fisiológicos
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is a highly reactive and volatile compound that can cause irritation to the eyes, skin, and respiratory tract. It is also a potent lachrymator, which means it can cause tearing of the eyes. Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is not known to have any significant physiological effects in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is a highly reactive and efficient reagent that can acylate a wide range of compounds. It is also relatively inexpensive and readily available. However, Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is a highly volatile and reactive compound that requires careful handling and storage. It is also highly toxic and can cause irritation to the eyes, skin, and respiratory tract.
Direcciones Futuras
There are several areas of future research that could be explored with Acetic acid, trifluoro-, 2,6-dimethylphenyl ester. One area of interest is the development of new synthetic methodologies using Acetic acid, trifluoro-, 2,6-dimethylphenyl ester as a key reagent. Another area of interest is the development of new applications for Acetic acid, trifluoro-, 2,6-dimethylphenyl ester, such as in the synthesis of new materials or in the modification of biomolecules. Finally, there is a need for further research into the toxicity and environmental impact of Acetic acid, trifluoro-, 2,6-dimethylphenyl ester, as well as the development of safer and more environmentally friendly alternatives.
Métodos De Síntesis
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester can be synthesized by reacting trifluoroacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, trifluoroacetyl acetate, which then reacts with trifluoroacetic acid to yield Acetic acid, trifluoro-, 2,6-dimethylphenyl ester. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Aplicaciones Científicas De Investigación
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is widely used in organic synthesis as an acylating agent due to its high reactivity and selectivity. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is also used in the synthesis of peptides and proteins, where it is used to protect amino groups during peptide synthesis. In addition, Acetic acid, trifluoro-, 2,6-dimethylphenyl ester is used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis of various compounds.
Propiedades
Número CAS |
1842-06-4 |
|---|---|
Nombre del producto |
Acetic acid, trifluoro-, 2,6-dimethylphenyl ester |
Fórmula molecular |
C10H9F3O2 |
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
(2,6-dimethylphenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H9F3O2/c1-6-4-3-5-7(2)8(6)15-9(14)10(11,12)13/h3-5H,1-2H3 |
Clave InChI |
RBLSIARVNJXYSY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C(F)(F)F |
SMILES canónico |
CC1=C(C(=CC=C1)C)OC(=O)C(F)(F)F |
Sinónimos |
Trifluoroacetic acid 2,6-dimethylphenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






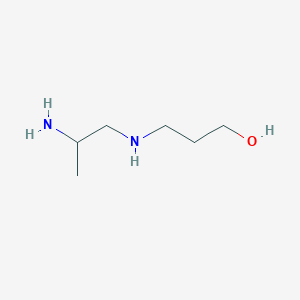
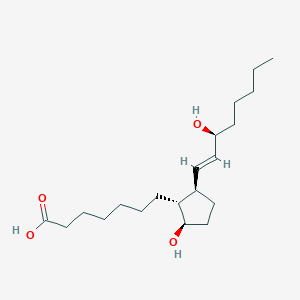
![3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B159228.png)
![Ethene, [2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B159230.png)
![2-methyl-1H-Naphth[1,2-d]imidazole](/img/structure/B159234.png)

![11-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B159237.png)
